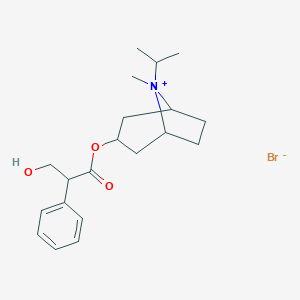
Atrovent
Vue d'ensemble
Description
Atrovent, also known as ipratropium, is a bronchodilator that relaxes muscles in the airways and increases air flow to the lungs . It is used to prevent bronchospasm, or narrowing airways in the lungs, in people with COPD (chronic obstructive pulmonary disease), including chronic bronchitis and emphysema .
Synthesis Analysis
The synthesis of Atrovent involves complex chemical processes. A study has been conducted to evaluate the physicochemical compatibility and aerosol characteristics of Atrovent when mixed with other inhalation medications . The study involved pH determination, osmolarity measurement, and high-performance liquid chromatography (HPLC) assay of each active ingredient .
Molecular Structure Analysis
The chemical name for ipratropium bromide (as monohydrate) is (1R,3r, 5S,8r)-3-[(RS)-(3-hydroxy-2-phenyl-propanoyl)-oxy]-8-methyl-8-(1-methylethyl)-8-azoniabicyclo[3.2.1]octane bromide monohydrate . The CAS number for ipratropium bromide (as monohydrate) is 66985-17-9 . The molecular formula is C20H30NO3 .
Chemical Reactions Analysis
Atrovent is physiochemically stable when mixed with other inhalation medications such as Ventolin, Bricanyl, Pulmicort, and Fluimucil . No significant variation was found in the pH value, the osmotic pressure, or the active components of admixtures during the testing time .
Physical And Chemical Properties Analysis
Ipratropium bromide is a white or off-white crystalline substance . It is freely soluble in methanol, soluble in water and sparingly soluble in ethanol 96%(v/v) .
Applications De Recherche Scientifique
Treatment of Acute Asthma
Ipratropium Bromide has been used in the treatment of acute asthma. A meta-analysis of the effects of Ipratropium Bromide in adults with acute asthma showed that it provides additive benefits to adults with acute asthma who are being treated with beta-agonists in an emergency department . The addition of Ipratropium to beta-agonist therapy offers a statistically significant, albeit modest, improvement in pulmonary function, as well as a reduction in the rate of hospital admissions .
Management of Chronic Obstructive Pulmonary Disease (COPD)
Ipratropium is indicated as a bronchodilator for maintenance treatment of bronchospasm associated with chronic obstructive pulmonary disease including chronic bronchitis and emphysema .
Treatment of Rhinorrhea
As a single agent, Ipratropium was indicated for the symptomatic relief of rhinorrhea associated with the common cold or seasonal allergic rhinitis for patients 5 years or older . It does not alleviate nasal congestion nor sneezing .
Quality Control Testing
Ipratropium Bromide is used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Research and Development
Ipratropium Bromide is used in research and development. For example, it is used in the manufacture, characterization, and pharmacodynamic evaluation of engineered Ipratropium Bromide particles .
USP Reference Standard
Ipratropium Bromide is used as a USP reference standard, intended for use in specified quality tests and assays as specified in the USP compendia .
Mécanisme D'action
Target of Action
Ipratropium bromide primarily targets the muscarinic acetylcholine receptors , specifically the M3 receptors . These receptors play a crucial role in the contraction of smooth muscles in the airways. By acting on these receptors, ipratropium bromide can influence the bronchial muscle tone and mucus secretion .
Mode of Action
As an anticholinergic agent , ipratropium bromide works by inhibiting the action of acetylcholine, a neurotransmitter that mediates the contraction of smooth muscles . It achieves this by competitively binding to the muscarinic acetylcholine receptors, thereby reducing the influence of acetylcholine on these receptors . This leads to the relaxation of smooth muscles in the airways, resulting in bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by ipratropium bromide is the cholinergic pathway in the airways. By blocking the muscarinic acetylcholine receptors, ipratropium bromide reduces the effect of acetylcholine, leading to a decrease in bronchial smooth muscle tone and mucus secretion . This results in the widening of the airways, facilitating better airflow .
Pharmacokinetics
Ipratropium bromide is commonly administered through inhalation, which allows it to produce a local effect without significant systemic absorption . The average clearance rate of ipratropium is 2.3 L/min with a renal clearance of 0.9 L/min . The elimination half-life is approximately 2 hours .
Result of Action
The primary result of ipratropium bromide’s action is the relaxation of bronchial smooth muscles, leading to bronchodilation . This helps to alleviate symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) and asthma by improving airflow . Additionally, it can also provide symptomatic relief for rhinorrhea associated with the common cold or seasonal allergic rhinitis .
Action Environment
The action of ipratropium bromide is influenced by its method of administration. When administered through inhalation, it primarily acts on the airways, producing a local effect . The efficacy and stability of ipratropium bromide can be influenced by factors such as the patient’s inhalation technique, the specific device used for administration, and the presence of other respiratory conditions .
Safety and Hazards
Atrovent HFA can cause the narrowing of the airways to get worse (paradoxical bronchospasm) which may be life threatening . If this happens, stop taking Atrovent HFA at once and call your doctor or get emergency help . Atrovent HFA may increase eye pressure which may cause or worsen some types of glaucoma .
Orientations Futures
The use of Atrovent requires specific steps and precautions . It is recommended to use a mouthpiece rather than a face mask with the nebulizer or to close your eyes during use . The inhaler should be primed with 2 test sprays into the air, away from your face, before the first use and whenever the inhaler has not been used in longer than 3 days .
Propriétés
IUPAC Name |
(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMOSXCXGLMMN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ipratropii bromidum | |
CAS RN |
58073-59-9, 22254-24-6 | |
| Record name | (endo,anti)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ipratropium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of ipratropium bromide (Atrovent)?
A1: Ipratropium bromide is an anticholinergic drug, meaning it blocks the action of acetylcholine in the body. Specifically, it acts as a competitive antagonist at muscarinic receptors, primarily M₃ receptors found in smooth muscle, including the airways. [] By blocking acetylcholine's effects at these receptors, ipratropium bromide prevents bronchoconstriction and reduces mucus secretion in the airways. [, ]
Q2: What are the downstream effects of ipratropium bromide binding to its target?
A2: By antagonizing muscarinic receptors, ipratropium bromide inhibits the parasympathetic nervous system's control over airway smooth muscle. This leads to bronchodilation, reducing airway resistance and improving airflow. [] Additionally, it inhibits mucus secretion, further aiding in relieving airway obstruction. []
Q3: What is the molecular formula and weight of ipratropium bromide?
A3: The molecular formula of ipratropium bromide is C₂₀H₃₀BrNO₃. Its molecular weight is 414.3 g/mol.
Q4: How does the presence of preservatives in ipratropium bromide solutions affect their stability?
A4: Studies show that preservatives like benzalkonium chloride and ethylenediaminetetraacetic acid (EDTA) in some ipratropium bromide solutions can negatively impact its stability and even induce bronchoconstriction in certain individuals. [, ] Preservative-free ipratropium bromide solutions have demonstrated greater stability and reduced risk of paradoxical bronchospasm. []
Q5: Are there concerns regarding the migration of semivolatile compounds in ipratropium bromide inhalation solutions?
A5: Yes, there are concerns about the migration of semivolatile compounds, like vanillin, through the low-density polyethylene (LDPE) vials often used to package ipratropium bromide solutions. [] Research suggests that secondary packaging, such as foil pouches, can effectively prevent this migration and maintain drug product integrity. []
Q6: How does the combination of ipratropium bromide with beta-2 agonists like salbutamol (Ventolin) or fenoterol affect bronchodilation in patients with asthma or chronic obstructive pulmonary disease (COPD)?
A6: Combining ipratropium bromide with beta-2 agonists like salbutamol or fenoterol often leads to synergistic bronchodilation, surpassing the efficacy of either drug alone. [, , , , , , , , ] This combination therapy proves particularly beneficial in managing acute asthma exacerbations and severe COPD. [, ]
Q7: Can ipratropium bromide be used with corticosteroids like budesonide (Pulmicort) in treating respiratory conditions?
A7: Yes, ipratropium bromide is frequently combined with inhaled corticosteroids like budesonide to manage inflammatory respiratory diseases like asthma, COPD, and bronchiolitis. [, , , , , ] This combination provides both bronchodilation and anti-inflammatory effects, resulting in enhanced symptom control and improved lung function. [, ]
Q8: What are the clinical applications of ipratropium bromide?
A8: Ipratropium bromide is primarily used to manage respiratory conditions characterized by bronchoconstriction and mucus hypersecretion. These include: * Chronic Obstructive Pulmonary Disease (COPD): Ipratropium bromide is a mainstay treatment for COPD, offering sustained bronchodilation and improving lung function. [, , , ] * Asthma: While not a first-line therapy for acute asthma attacks, ipratropium bromide can be used alongside beta-2 agonists, particularly in severe cases. [, , , ] * Bronchiolitis: In infants and young children, ipratropium bromide, often in combination with other medications, helps relieve wheezing and improve breathing difficulties associated with bronchiolitis. [, , , ] * Rhinitis: Ipratropium bromide nasal spray effectively reduces rhinorrhea (runny nose) associated with allergic and non-allergic rhinitis, including the common cold. []
Q9: What are the different formulations of ipratropium bromide available for administration?
A10: Ipratropium bromide is available in various formulations, including: * Metered-dose inhalers (MDIs): These are handheld devices that deliver a precise dose of ipratropium bromide as an aerosol directly into the lungs. [, ] * Nebulizers: Nebulizers convert liquid ipratropium bromide into a fine mist that can be easily inhaled, making it suitable for infants and individuals with severe breathing difficulties. [, , ] * Nasal sprays: This formulation delivers ipratropium bromide directly to the nasal passages, effectively managing rhinorrhea. [] * Inhalation powder: This dry powder formulation offers an alternative to aerosols and might be preferred by individuals sensitive to propellants. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



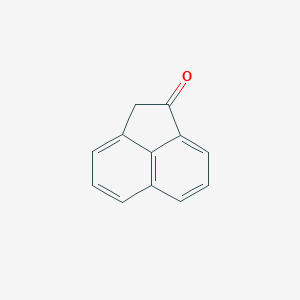

![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
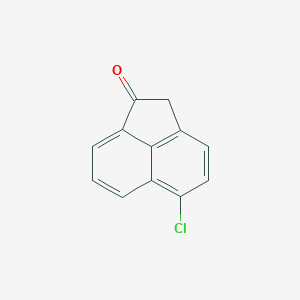

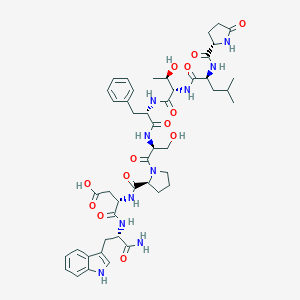
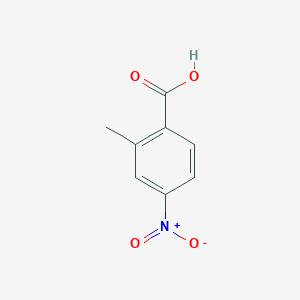
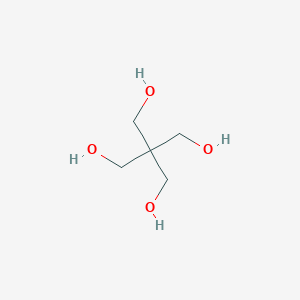
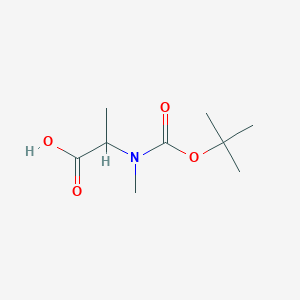
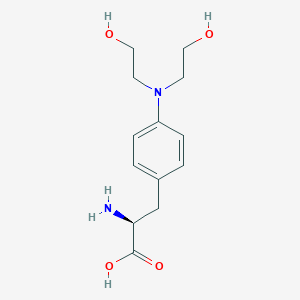


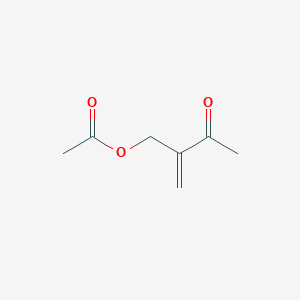
![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)